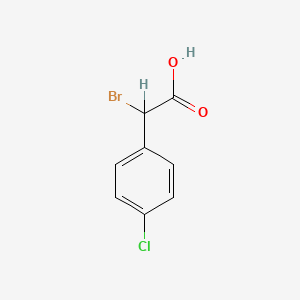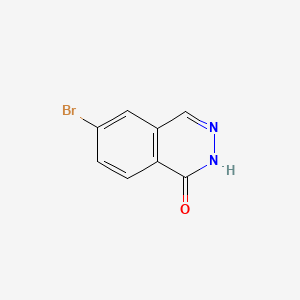
6-Bromophthalazin-1(2H)-one
Vue d'ensemble
Description
6-Bromophthalazin-1(2H)-one is a chemical compound that is part of the phthalazine derivative family. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The papers provided focus on the synthesis of related compounds, specifically 2H-indazolo[2,1-b]phthalazine-triones, which share a similar core structure to 6-Bromophthalazin-1(2H)-one.
Synthesis Analysis
The synthesis of phthalazine derivatives, such as 2H-indazolo[2,1-b]phthalazine-triones, has been achieved through a one-pot synthesis method using Brønsted acidic ionic liquid ([BMIm]HSO4) as a catalyst . This method is notable for its short reaction times, cleaner reaction profiles, and simple workup, which indicates an efficient and green chemical transformation. The ionic liquid used in the synthesis can be recycled several times without any loss of activity, which further underscores the sustainability of this approach .
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of 6-Bromophthalazin-1(2H)-one, they do provide insight into the structure of closely related compounds. The 2H-indazolo[2,1-b]phthalazine-triones synthesized in these studies likely have a complex molecular structure that includes multiple rings and functional groups, which are characteristic of phthalazine derivatives.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of phthalazine derivatives are multi-component, involving the combination of various reactants in the presence of a catalyst or reaction medium. In the case of the catalyst-free synthesis described in the second paper, the use of ultrasonic irradiation and a neutral ionic liquid ([Bmim]Br) as the reaction medium allows for the successful synthesis of a broad range of structurally diverse aldehydes without any byproducts . This indicates that the reaction conditions can be finely tuned to achieve high yields of the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromophthalazin-1(2H)-one are not explicitly detailed in the provided papers. However, the properties of phthalazine derivatives can generally be inferred to include solid-state at room temperature, potential for various intermolecular interactions due to the presence of heteroatoms, and reactivity that allows for further chemical modifications. The synthesis methods described suggest that these compounds can be obtained in good to excellent yields, which is an important consideration for their practical applications .
Applications De Recherche Scientifique
Fluorescent Organic Nanosheets Development :6-Bromophthalazin-1(2H)-one derivatives have been utilized in creating sensitive and selective fluorescent organic nanosheets. These nanosheets can simultaneously detect Cr6+ and Mn7+ in aqueous media, offering valuable applications in environmental monitoring and contamination detection (Wakshe et al., 2021).
Synthesis of Novel Heterocyclic Compounds :The compound serves as a key precursor in synthesizing 4-aminophthalazin-1(2H)-ones, important heterocyclic compounds with diverse biological activities. The synthesis involves palladium-catalyzed cross-coupling, providing access to variously substituted analogs (Vlaar et al., 2013).
Ultrasonic Synthesis Methods :6-Bromophthalazin-1(2H)-one derivatives are synthesized using ultrasonic irradiation, demonstrating a catalyst-free, efficient method. This approach allows for the creation of diverse compounds with potential pharmacological applications (Shekouhy & Hasaninejad, 2012).
Regioselective Synthesis for Drug Discovery :The compound facilitates regioselective synthesis of substituted 4-alkylamino and 4-arylaminophthalazin-1(2H)-ones. This synthesis route is crucial in creating compounds for drug discovery and development, emphasizing the importance of 6-Bromophthalazin-1(2H)-one in medicinal chemistry (Krishnananthan et al., 2016).
Solvent-Free Synthesis Techniques :Development of solvent-free synthetic methods using 6-Bromophthalazin-1(2H)-one derivatives demonstrates an eco-friendly approach to compound creation, which is significant in the context of green chemistry (Ghorbani‐Vaghei et al., 2011).
Pharmacophore in Medicinal Chemistry :Phthalazin-1(2H)-one, a closely related compound, is identified as a vital pharmacophore in drug development. This highlights the relevance of 6-Bromophthalazin-1(2H)-one and its derivatives in creating new therapeutic agents (Terán et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMONLZVJOOMKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468198 | |
| Record name | 6-BROMOPHTHALAZIN-1(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromophthalazin-1(2H)-one | |
CAS RN |
75884-70-7 | |
| Record name | 6-BROMOPHTHALAZIN-1(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromophthalazin-1(2h)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


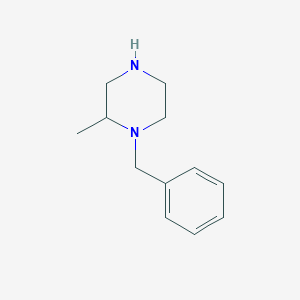
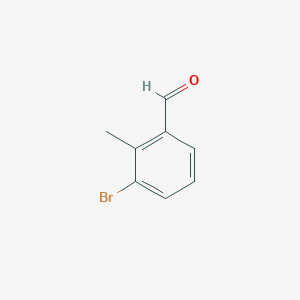


![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)


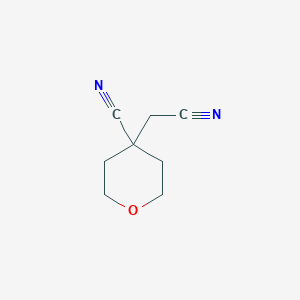
![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)
![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)

